molecular formula C6H4ClN3O2S2 B13123678 4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide

4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide

Cat. No.: B13123678
M. Wt: 249.7 g/mol
InChI Key: FDXOJUJEDPIXDI-UHFFFAOYSA-N
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Description

4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide is an organic compound that features both a thieno and a pyrimidine ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide typically involves multiple steps. One common method starts with the Gewald reaction, which involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source. This leads to the formation of 2-aminothiophenes, which are then used as precursors for the thienopyrimidine core . The process involves pyrimidone formation, bromination, and chlorination .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. The process generally involves the use of standard laboratory equipment and avoids the need for chromatography for purification . This makes the production process more robust and suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, phosphorus oxychloride for chlorination, and various oxidizing and reducing agents . The conditions for these reactions are typically mild to moderate, making them suitable for laboratory and industrial settings.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination and chlorination lead to the formation of 6-bromo-4-chlorothieno[2,3-d]pyrimidine .

Scientific Research Applications

4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition prevents bacterial replication and makes the compound effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets

Properties

Molecular Formula

C6H4ClN3O2S2

Molecular Weight

249.7 g/mol

IUPAC Name

4-chlorothieno[3,2-d]pyrimidine-6-sulfonamide

InChI

InChI=1S/C6H4ClN3O2S2/c7-6-5-3(9-2-10-6)1-4(13-5)14(8,11)12/h1-2H,(H2,8,11,12)

InChI Key

FDXOJUJEDPIXDI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1N=CN=C2Cl)S(=O)(=O)N

Origin of Product

United States

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